5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Description
Properties
IUPAC Name |
5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4.2ClH/c1-11(2)9-18-8-3-12-13(17-10-16-12)14(18)4-6-15-7-5-14;;/h10-11,15H,3-9H2,1-2H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWHEXHRJHXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride (CAS Number: 1306605-11-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.3 g/mol. The structure features a spiro arrangement that is characteristic of various bioactive compounds.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : Preliminary studies suggest that it may act as an antagonist for specific receptors involved in neuropharmacological pathways. For instance, it has been shown to influence the activity of AM2 receptors in cellular models .
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, particularly in models of triple-negative breast cancer (MDA-MB-231), where it decreased cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .
Biological Activity Summary
Case Studies
A notable case study involved the application of this compound in xenograft models where it was administered to mice with induced tumors. The compound was well tolerated and showed promising results in reducing tumor size compared to control groups. This suggests not only its efficacy but also its safety profile for potential therapeutic use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
*Note: The molecular formula of the target compound can be inferred as ~C₁₅H₂₆Cl₂N₄ based on ethyl analog data .
Key Observations :
- Spiro vs.
- Substituent Effects : The isobutyl group (branched C4) likely increases lipophilicity and steric bulk compared to ethyl (C2) or methyl (C1) groups, which may enhance membrane permeability but reduce aqueous solubility .
- Salt Form : Dihydrochloride salts (target compound, ethyl analog, phenylethyl analog) improve water solubility over free bases, critical for oral bioavailability .
Preparation Methods
Synthesis of Piperidine Derivatives
- Reductive Amination and Intramolecular Cyclization: Sather et al. introduced a method combining reductive amination with intramolecular amination. This method shows predictable diastereoselectivity, yielding trans-selectivity with ketones and cis-selectivity with aldehydes.
- Stereoselective Spiropiperidinones: Griggs et al. detailed a stereoselective route to non-symmetrical spiropiperidinones through condensation and intramolecular cyclization, utilizing a C-H acid center as an active cyclization site.
- Double Reductive Aminations: Jiang et al. proposed a ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives, which is highly selective but limited to amine substrates with a p-π conjugation effect.
- Aza-Prins Reaction: Li et al. proposed an aza-Prins cyclization of homoallylic amines with aldehydes promoted by an NHC-Cu(I) complex and ZrCl4, achieving trans-selectivity due to steric hindrance.
Synthesis of Spiro-Imidazo-Pyridine Derivatives
- Multi-Component Reactions: A multi-component reaction can synthesize spiro-imidazo-pyridine-indene derivatives using heterocyclic ketene aminals and bindone, promoted by p-TSA as an acid catalyst. Malononitrile can act as a promoter or reactant in this reaction.
Proposed Synthesis of 5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Based on the above strategies, a potential synthetic route could involve:
Construction of the Imidazo-Pyridine Core: React 1,1-bis(methylthio)-2-nitroethene with a diamine (likely a protected piperidine-4-amine derivative) to form a heterocyclic ketene aminal.
Spirocyclic Ring Formation: Utilize a condensation reaction with a cyclic ketone derivative, possibly a protected form of a piperidine-4-one, to form the spirocyclic linkage.
Introduction of the Isobutyl Group: Introduce the isobutyl group via alkylation or reductive amination at the appropriate nitrogen center on the tetrahydroimidazo pyridine ring.
Cyclization and Final Deprotection: Induce cyclization to form the desired imidazo[4,5-c]pyridine ring. Remove any protecting groups and convert the free base to the dihydrochloride salt.
Detailed Research Findings on Related Spiro Compounds
Nasri et al. describe a method for synthesizing spirocyclic compounds via a multi-component reaction. The key steps involve:
- Formation of Heterocyclic Ketene Aminals (HKAs): React diamines with 1,1-bis(methylthio)-2-nitroethene.
- Bindone Formation: Condense 1,3-indandione in the presence of malononitrile and p-TSA.
- Spirocyclic Annulation: Combine the HKA with bindone to form the spiro-imidazo-pyridine-indene framework.
The following tables summarize the reaction conditions and yields for producing related spiro compounds:
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Compound 4 (eq) | Catalyst (20%mol) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | – | – | Overnight | NR |
| 2 | EtOH | – | p-TSA | Overnight | No target compound |
| 3 | EtOH | (1 eq) | – | Overnight | NR |
| 4 | EtOH | (1 eq) | p-TSA | 60 | 76 |
| 5 | EtOH | (0.5 eq) | p-TSA | Overnight | No target compound |
| 6 | H2O | (1 eq) | p-TSA | Overnight | Intermediate II |
| 7 | CH3CN | (1 eq) | p-TSA | Overnight | No target compound |
| 8 | H2O/EtOH (1:1) | (1 eq) | p-TSA | Overnight | No target compound |
Table 2: Substrate Scope with Various Diamines
| Entry | Diamine | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethylenediamine | 1 | 1 | 76 |
| 2 | 1,2-Propanediamine | 2 | 2 | 72 |
| 3 | Cysteamine | 6 | 6 | 85 |
| 4 | 1,2-Diamino-cyclohexane | 7 | 7 | 61 |
Table 3: Synthesis of Indenylidene Derivatives
| Entry | Diamine | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethylenediamine | 24 | 98 | |
| 2 | 1,2-Propanediamine | 28 | 98 | |
| 3 | 1,2-Diamino-cyclohexane | 24 | 62 | |
| 4 | 2,2-Dimethyl-1,3-propanediamine | 32 | 82 |
Q & A
Q. What are the critical steps in synthesizing 5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Cyclization of precursors (e.g., imidazo[4,5-c]pyridine derivatives) under acidic conditions .
- Spiro-ring formation via controlled nucleophilic substitution or condensation reactions .
- Final dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol/water mixture).
Key parameters: Temperature (0–80°C), solvent choice (e.g., DCM, THF), and reaction time (12–48 hours) to maximize yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm spiro-structure and isobutyl substitution via ¹H/¹³C chemical shifts (e.g., spiro-carbon at δ 65–70 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 347.2) .
Q. How should researchers design a preliminary bioactivity screening for this compound?
- Methodological Answer :
- In vitro assays : Prioritize targets based on structural analogs (e.g., imidazo[4,5-c]pyridines as kinase inhibitors) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK293, HeLa) with ATP-binding site profiling .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?
- Methodological Answer :
- Catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to reduce steric hindrance in coupling reactions .
- Solvent optimization : Switch to high-polarity solvents (e.g., DMF) to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (4 hours vs. 24 hours) while maintaining yields >80% .
- Example : A 20% yield increase was achieved by replacing THF with DMF in the spiro-cyclization step .
Q. What strategies resolve contradictions in NMR data for structurally similar byproducts?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate spiro vs. fused-ring isomers via cross-peak analysis (e.g., NOESY for spatial proximity) .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen connectivity in the imidazo-pyridine core .
Q. How can solubility challenges in pharmacological assays be addressed without compromising bioactivity?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (1:1 v/v) to achieve solubility >1 mg/mL .
- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH 2–3) for ionizable tertiary amines .
- Prodrug derivatization : Introduce phosphate or acetyl groups to enhance aqueous solubility while retaining target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
